1H-Pyrrolo[2,3-b]pyridin-1-amine
Overview
Description
Synthesis Analysis 1H-Pyrrolo[2,3-b]pyridin-1-amine compounds can be synthesized through various routes, involving modifications of Madelung- and Fischer-syntheses of indoles. These methods enable the preparation of substituted derivatives and allow for reactions such as nitration, bromination, and iodination predominantly at the 3-position. An example includes the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through reaction with aldehydes, demonstrating the versatility of these compounds in chemical synthesis (Herbert & Wibberley, 1969).
Molecular Structure Analysis The molecular structure of 1H-pyrrolo[2,3-b]pyridin-1-amine derivatives exhibits significant characteristics, such as the formation of intermolecular N-H…N hydrogen bonds leading to an R22(8) ring. This contributes to the stabilization of the crystal structure through extensive three-dimensional networks formed by C-H…π and N-H…π-facial hydrogen bonds (Șahin et al., 2010).
Chemical Reactions and Properties These compounds undergo various chemical reactions, including electrophilic substitutions and reactions with electrophiles, demonstrating their reactivity and versatility in organic synthesis. The functionalization of 1H-pyrrolo[2,3-b]pyridine has been explored towards the development of agrochemicals and functional materials, indicating the broad range of chemical properties and potential applications of these compounds (Minakata et al., 1992).
Physical Properties Analysis The synthesis and structural determination studies provide insights into the physical properties of 1H-pyrrolo[2,3-b]pyridin-1-amine derivatives, such as their crystal structures and hydrogen bonding patterns. These properties are crucial for understanding the stability and reactivity of these compounds (Șahin et al., 2010).
Chemical Properties Analysis 1H-Pyrrolo[2,3-b]pyridin-1-amine derivatives exhibit a wide range of chemical properties, including their ability to undergo various organic reactions, which can be tailored for specific applications. Their functionalization has led to the development of compounds with high fungicidal activity, showcasing the chemical versatility and potential utility of these molecules in different fields (Minakata et al., 1992).
Scientific Research Applications
Syntheses and Reactions : 1H-pyrrolo[2,3-b]pyridines have been the subject of various synthetic routes. Herbert and Wibberley (1969) explored five different routes for the preparation of these compounds and investigated their reactivity with several electrophiles. This research highlighted the chemical versatility and reactivity of these compounds, making them valuable intermediates in organic synthesis (Herbert & Wibberley, 1969).
Potassium-Competitive Acid Blockers (P-CABs) : Arikawa et al. (2014) designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives based on molecular modeling as P-CABs. These compounds exhibited potent inhibitory activity both in vitro and in vivo, indicating their potential as lead compounds for the development of new treatments for acid-related diseases (Arikawa et al., 2014).
Inhibitors of Gastric Acid Secretion : Palmer et al. (2008) prepared a series of novel 1H-pyrrolo[3,2-b]pyridines, establishing a structure-activity relationship. Some of these compounds were identified as potent inhibitors of the gastric acid pump, showing the therapeutic potential of these compounds in treating acid-related disorders (Palmer et al., 2008).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors : A series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines have been identified as inhibitors of VEGFR-2 tyrosine kinase. One such compound, BMS-645737, demonstrated good preclinical in vivo activity against human tumor xenograft models, indicating the potential of these compounds in cancer therapy (Ruel et al., 2008).
Anticancer Agents : Mallisetty et al. (2023) synthesized and characterized novel pyrrolyl-pyridine heterocyclic compounds, some of which showed significant anticancer activity against human cervical and breast cancer cell lines. This study highlights the potential of 1H-pyrrolo[2,3-b]pyridin-1-amine derivatives as frameworks for developing new anticancer agents (Mallisetty et al., 2023).
Future Directions
properties
IUPAC Name |
pyrrolo[2,3-b]pyridin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDJLEIIKHBILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411282 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridin-1-amine | |
CAS RN |
161264-46-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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